5-Amino Uridine Hydrochloride
Overview
Description
5-Amino Uridine Hydrochloride: is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA This compound is characterized by the presence of an amino group at the 5th position of the uridine molecule, combined with a hydrochloride salt
Mechanism of Action
Target of Action
The primary target of 5-Amino Uridine Hydrochloride, also known as 5-Aminouridine, Hydrochloride, is the enzyme phospho-MurNAc-pentapeptide translocase (MraY) on the peptidoglycan cell wall biosynthetic pathway . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potent target for antibacterial activity .
Mode of Action
This compound interacts with its target, MraY, by inhibiting its function . This inhibition disrupts the normal biosynthesis of the bacterial cell wall, leading to the cessation of bacterial growth .
Biochemical Pathways
The compound affects the peptidoglycan biosynthetic pathway, specifically targeting the enzyme MraY . By inhibiting this enzyme, this compound disrupts the formation of the bacterial cell wall, which is essential for bacterial growth and survival .
Pharmacokinetics
It is known that uridine, a related compound, is beneficial to cell growth and the maintenance of cell viability
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting the normal function of the MraY enzyme, the compound prevents the formation of the bacterial cell wall, leading to the cessation of bacterial growth . This makes this compound a potent antibacterial agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other substances in the environment . Additionally, the stability of the compound may be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
5-Amino Uridine Hydrochloride participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the process of uridine phosphorylation, where Uridine Phosphorylase 1 (UPP1) catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to maintain metabolic homeostasis during growth and cellular stress . It also has great influences on monoclonal antibody’s charge variants .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the non-oxidative pentose phosphate pathway and glycolysis, connecting uridine to central carbon metabolism via ribose phosphate isomerization .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. It has been observed that uridine’s effects on cell growth and monoclonal antibody’s charge variants are related to feed concentration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been found to dose-dependently decrease behavioral disorders and prevent the death of animals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. It is known to be involved in active pyrimidine metabolism and fatty acid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .
Subcellular Localization
It is known that uridine and its derivatives contribute to reduction of cytotoxicity and suppression of drug-induced hepatic steatosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino Uridine Hydrochloride typically involves the modification of uridine. One common method starts with the preparation of 5’-azidouridine using a Mitsonobu reaction with hydrazoic acid or a reaction of uridine with lithium azide, triphenylphosphine, and carbon tetrabromide. The azide group is then hydrogenated to form 5’-amino-uridine. This intermediate is further treated with para-methoxytrityl chloride to protect the amino group, followed by ortho-chlorobenzoyl chloride to protect the 2’ hydroxyl group. Finally, succinic anhydride is used in the presence of 4-dimethylaminopyridine to form a mixture of protected 2’ and 3’ succinates .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Amino Uridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form different amino derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of 5-Amino Uridine, such as 5-oxo-uridine and N-substituted uridine derivatives .
Scientific Research Applications
Chemistry: 5-Amino Uridine Hydrochloride is used as a building block in the synthesis of modified nucleosides and nucleotides. It is also employed in the study of nucleic acid chemistry and the development of new biochemical assays.
Biology: In biological research, this compound is used to study RNA synthesis and function. It serves as a precursor for the synthesis of modified RNA molecules, which are used in various biological experiments.
Medicine: Its derivatives have shown promising activity against certain types of cancer cells and viral infections .
Industry: In the industrial sector, this compound is used in the production of nucleic acid-based products and as a reagent in various biochemical processes.
Comparison with Similar Compounds
- 5-Hydroxyuridine
- Showdomycin
- Pseudouridine
Comparison: 5-Amino Uridine Hydrochloride is unique due to the presence of the amino group at the 5th position, which imparts distinct chemical and biological properties. Compared to 5-Hydroxyuridine, which has a hydroxyl group at the same position, this compound exhibits different reactivity and biological activity. Showdomycin, another similar compound, has a maleimide-like structure that makes it reactive towards sulfhydryl groups, whereas this compound does not have this reactivity .
Properties
IUPAC Name |
5-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5+,6?,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVJCMJKVVJWAA-RMQALDHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675607 | |
Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116154-74-6 | |
Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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